molecular formula C19H22N6S B4795529 N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE

N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE

Cat. No.: B4795529
M. Wt: 366.5 g/mol
InChI Key: YKVHVQWMUYIRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least two different elements as members of the ring(s). The compound features a benzothiazole moiety, a pyrrolopyrimidine core, and a dimethylaminoethyl side chain. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Construction of the Pyrrolopyrimidine Core: This step often involves the condensation of a pyrrole derivative with a suitable nitrile or amide, followed by cyclization.

    Attachment of the Dimethylaminoethyl Side Chain: This can be done through nucleophilic substitution reactions, where the dimethylaminoethyl group is introduced to the pyrrolopyrimidine core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain, where nucleophiles can replace the dimethylamino group.

Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The pyrrolopyrimidine core can bind to nucleic acids, affecting gene expression and protein synthesis. The dimethylaminoethyl side chain enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE can be compared with other similar compounds, such as:

    Benzothiazole Derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities, but differ in their core structures and side chains.

    Pyrrolopyrimidine Derivatives: These compounds share the pyrrolopyrimidine core and are studied for their potential therapeutic applications, but may lack the benzothiazole moiety.

    Dimethylaminoethyl Substituted Compounds: These compounds have the dimethylaminoethyl side chain, enhancing their solubility and bioavailability, but differ in their core structures.

The uniqueness of this compound lies in its combination of these three structural features, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[7-(1,3-benzothiazol-2-yl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6S/c1-12-13(2)25(19-23-14-7-5-6-8-15(14)26-19)18-16(12)17(21-11-22-18)20-9-10-24(3)4/h5-8,11H,9-10H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVHVQWMUYIRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCCN(C)C)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE
Reactant of Route 2
Reactant of Route 2
N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE
Reactant of Route 3
N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE
Reactant of Route 4
Reactant of Route 4
N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE
Reactant of Route 5
N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE
Reactant of Route 6
Reactant of Route 6
N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE

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